molecular formula C7H6N2O2 B15052505 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B15052505
M. Wt: 150.13 g/mol
InChI Key: YXUFLSPNOKUKTM-UHFFFAOYSA-N
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Description

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of anthranilic acid derivatives under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrole and pyridine compounds.

Scientific Research Applications

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific ring structure and the presence of a hydroxyl group, which can participate in hydrogen bonding and influence its interaction with biological targets. This makes it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c10-5-1-2-8-7-4(5)3-6(11)9-7/h1-2H,3H2,(H2,8,9,10,11)

InChI Key

YXUFLSPNOKUKTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC=CC2=O)NC1=O

Origin of Product

United States

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